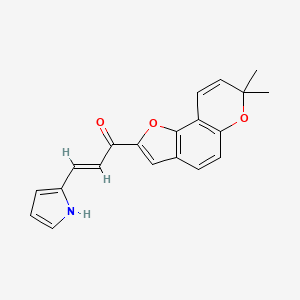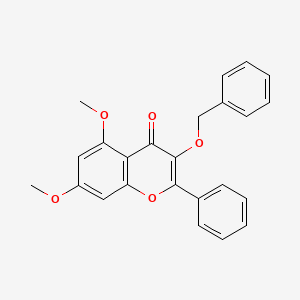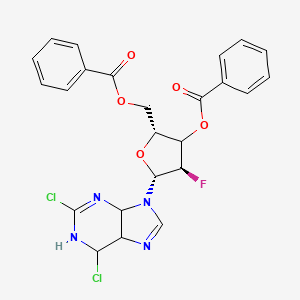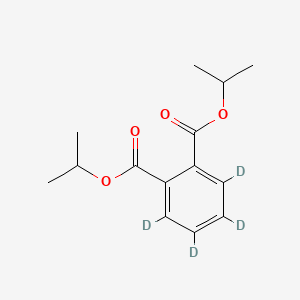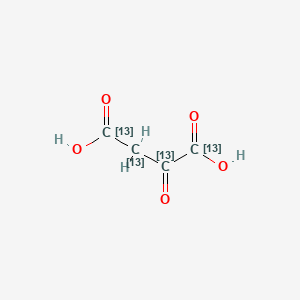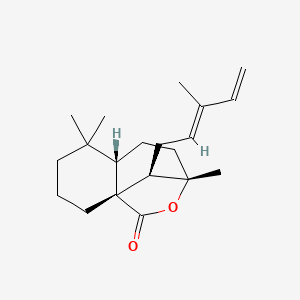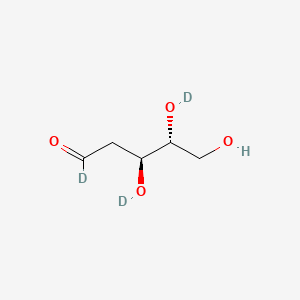
Lapatinib-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
拉帕替尼-d4-1 是拉帕替尼的一种氘代衍生物,拉帕替尼是一种小分子酪氨酸激酶抑制剂。拉帕替尼主要用于治疗人类表皮生长因子受体 2 (HER2) 过表达的晚期或转移性乳腺癌。拉帕替尼-d4-1 中的氘标记用于药代动力学研究,以了解药物在体内的行为。
准备方法
合成路线和反应条件
拉帕替尼-d4-1 的合成涉及几个关键步骤:
甲酰胺的氯化: 使用 N-氯代琥珀酰亚胺对甲酰胺或其盐进行氯化,以获得氯化中间体。
取代反应: 氯化中间体与另一种化合物反应形成关键中间体。
最终反应: 然后将关键中间体与亚硫酰氯反应生成拉帕替尼-d4-1.
工业生产方法
拉帕替尼-d4-1 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程包括:
使用具有成本效益的起始原料: 使用廉价且易于获得的起始原料来降低生产成本。
简化的步骤: 简化合成步骤以提高效率和产率。
温和的反应条件: 采用温和的反应条件以确保安全和环境合规性.
化学反应分析
反应类型
拉帕替尼-d4-1 经历各种化学反应,包括:
氧化: 该化合物可以氧化形成不同的氧化代谢物。
还原: 还原反应可以改变分子中的官能团。
取代: 取代反应可以在分子上的不同位置发生.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
科学研究应用
拉帕替尼-d4-1 广泛用于科学研究,特别是在以下领域:
药代动力学研究: 氘标记有助于追踪药物在体内的吸收、分布、代谢和排泄。
癌症研究: 用于研究 HER2 阳性乳腺癌的疗效和耐药机制。
药物开发: 该化合物用于开发新的酪氨酸激酶抑制剂和联合疗法.
作用机制
拉帕替尼-d4-1 通过抑制 HER1 和 HER2 受体的酪氨酸激酶结构域发挥作用。它与受体胞内结构域的 ATP 结合位点结合,阻止配体结合后受体自分泌磷酸化。 这种抑制阻断了下游信号通路,导致肿瘤细胞增殖和存活减少 .
相似化合物的比较
类似化合物
厄洛替尼: 另一种靶向表皮生长因子受体的酪氨酸激酶抑制剂。
吉非替尼: 与厄洛替尼类似,它靶向表皮生长因子受体。
曲妥珠单抗: 一种靶向 HER2 的单克隆抗体,与拉帕替尼联合使用以增强疗效.
独特性
拉帕替尼-d4-1 由于其对 HER1 和 HER2 受体的双重抑制,使其在其他抑制剂可能失效的情况下有效。 氘标记也为药代动力学研究提供了优势,可以提供关于药物在体内的行为更精确的数据 .
属性
分子式 |
C29H26ClFN4O4S |
|---|---|
分子量 |
585.1 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D |
InChI 键 |
BCFGMOOMADDAQU-XODZCWLCSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H] |
规范 SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


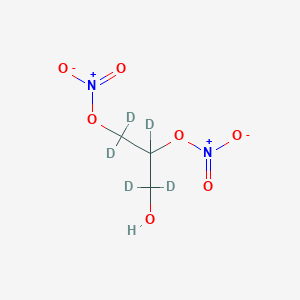
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
